molecular formula C8H21NOSi B12631003 N-(3-Ethoxypropyl)-1,1,1-trimethylsilanamine CAS No. 920033-57-4

N-(3-Ethoxypropyl)-1,1,1-trimethylsilanamine

Cat. No.: B12631003
CAS No.: 920033-57-4
M. Wt: 175.34 g/mol
InChI Key: XXWCOFCNLQOUDG-UHFFFAOYSA-N
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Description

N-(3-Ethoxypropyl)-1,1,1-trimethylsilanamine is an organosilicon compound characterized by the presence of a silane group bonded to a nitrogen atom, which is further connected to a 3-ethoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxypropyl)-1,1,1-trimethylsilanamine typically involves the reaction of 3-ethoxypropylamine with trimethylchlorosilane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

3-ethoxypropylamine+trimethylchlorosilaneThis compound+HCl\text{3-ethoxypropylamine} + \text{trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} 3-ethoxypropylamine+trimethylchlorosilane→this compound+HCl

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help in maintaining optimal reaction conditions and scaling up the production.

Chemical Reactions Analysis

Types of Reactions: N-(3-Ethoxypropyl)-1,1,1-trimethylsilanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silane derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

N-(3-Ethoxypropyl)-1,1,1-trimethylsilanamine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: Used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-Ethoxypropyl)-1,1,1-trimethylsilanamine exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form strong bonds with oxygen and nitrogen atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various applications.

Comparison with Similar Compounds

  • N-(2-Bromo-3-ethoxypropyl)-N’-trifluoromethylsulfonylacetamidine
  • N-(3-ethoxypropyl)-2-nitroaniline
  • N-(3-ethoxypropyl)-1-(4-fluorobenzoyl)-4-piperidinecarboxamide

Comparison: N-(3-Ethoxypropyl)-1,1,1-trimethylsilanamine is unique due to its specific combination of the silane group with the 3-ethoxypropyl moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not observed in similar compounds. The presence of the silane group also allows for unique interactions with other molecules, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

920033-57-4

Molecular Formula

C8H21NOSi

Molecular Weight

175.34 g/mol

IUPAC Name

3-ethoxy-N-trimethylsilylpropan-1-amine

InChI

InChI=1S/C8H21NOSi/c1-5-10-8-6-7-9-11(2,3)4/h9H,5-8H2,1-4H3

InChI Key

XXWCOFCNLQOUDG-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN[Si](C)(C)C

Origin of Product

United States

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